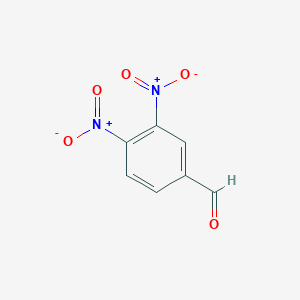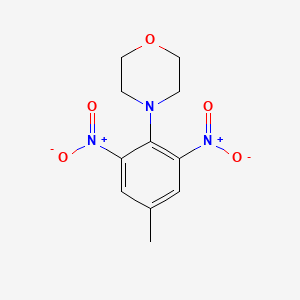![molecular formula C15H11ClF3N5O B2411036 1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone CAS No. 339011-74-4](/img/structure/B2411036.png)
1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone” is a heterocyclic compound with a molecular weight of 369.73 . It has a complex structure that includes a triazoloquinoxalinyl moiety and a tetrahydropyridinone moiety .
Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinoxalinyl moiety and a tetrahydropyridinone moiety . The InChI code for this compound is 1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.73 . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinoxalin, such as the compound , possess significant antimicrobial and antifungal activities. For instance, Badran et al. (2003) synthesized various derivatives and found that some exhibited potent antibacterial activity, highlighting their potential in fighting bacterial infections (Badran, Abouzid, & Hussein, 2003).
Antidepressant Potential
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline class have been identified as potentially rapid-acting antidepressant agents. Sarges et al. (1990) reported that these compounds reduce immobility in behavioral despair models in rats, suggesting their utility in treating depression (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]quinoline derivatives, closely related to the compound , have been synthesized and tested for anticancer activity. Reddy et al. (2015) found that some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).
Anticonvulsant Properties
In another study, Wagle et al. (2009) synthesized 4-styryltetrazolo[1,5-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline derivatives and found that some compounds exhibited promising anticonvulsant activity. This suggests that derivatives of the compound may have potential in the treatment of epilepsy or other seizure disorders (Wagle, Adhikari, & Kumari, 2009).
properties
IUPAC Name |
1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFVOPWNJVHQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
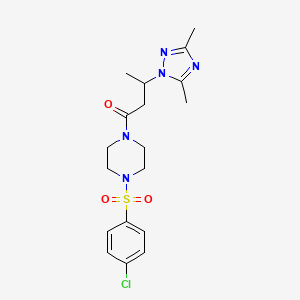
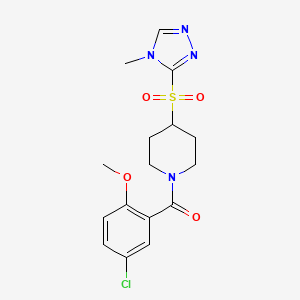
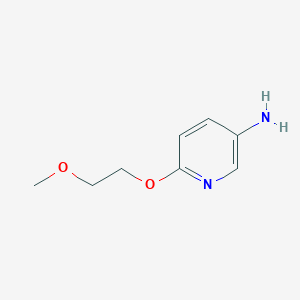
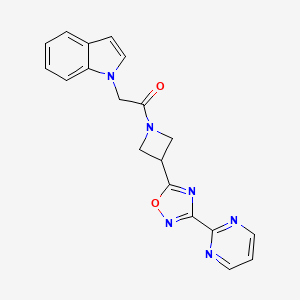
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
